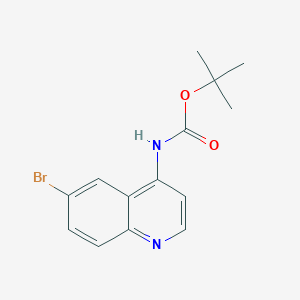![molecular formula C8H10BrClN2O2 B13503194 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl. It is a derivative of imidazo[1,5-a]pyridine, a bicyclic structure that is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as antimicrobial, antiviral, and anticancer agents.
Chemical Biology: The compound is employed in the development of chemical probes to study biological processes and molecular interactions.
Material Science: It is used in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Industry: The compound serves as an intermediate in the production of pharmaceutical drugs and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid: This compound has a similar structure but lacks the hydrochloride group, which may affect its solubility and reactivity.
1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: The presence of a trifluoromethyl group introduces different electronic and steric effects, potentially altering the compound’s biological activity and chemical reactivity.
3-bromo-7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid: This compound contains a pyrazine ring instead of a pyridine ring, which may result in different pharmacological properties and applications.
Eigenschaften
Molekularformel |
C8H10BrClN2O2 |
|---|---|
Molekulargewicht |
281.53 g/mol |
IUPAC-Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13;/h1-4H2,(H,12,13);1H |
InChI-Schlüssel |
VBSBZAUFCICEHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=C(N=C2C(=O)O)Br)C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
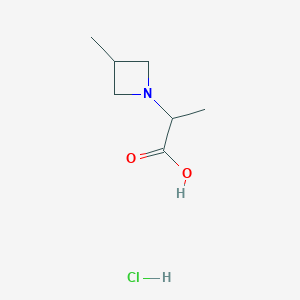
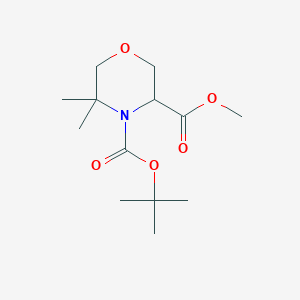
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)
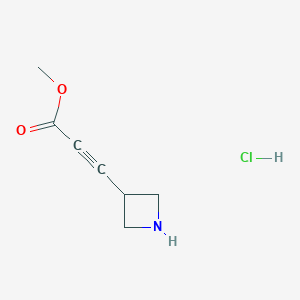

![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)
![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
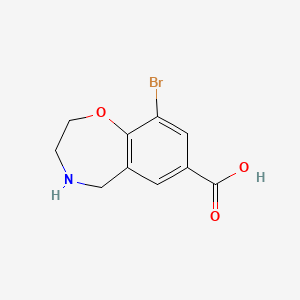
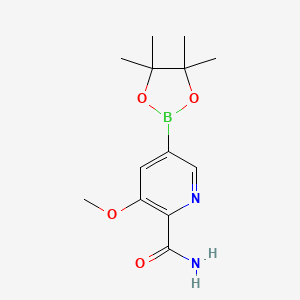
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
